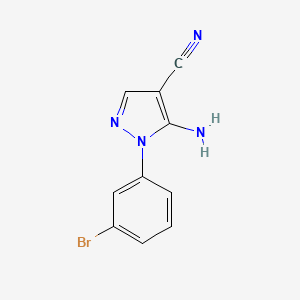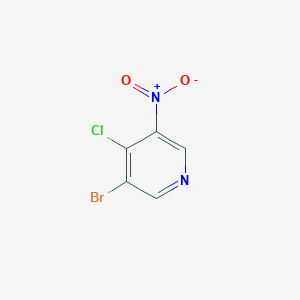
Pentanethioamide
Overview
Description
Pentanethioamide is an organic compound with the molecular formula C5H11NS It is a thioamide derivative of pentane, characterized by the presence of a sulfur atom bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanethioamide can be synthesized through several methods. One common approach involves the reaction of pentanoyl chloride with ammonium thiocyanate, followed by hydrolysis to yield this compound. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but is scaled up to handle larger quantities of reactants and products. The use of automated systems and real-time monitoring helps optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Pentanethioamide undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form pentanoic acid and sulfur dioxide.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride results in the formation of pentylamine and hydrogen sulfide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Pentanoic acid, sulfur dioxide.
Reduction: Pentylamine, hydrogen sulfide.
Substitution: Various substituted pentanethioamides depending on the nucleophile used.
Scientific Research Applications
Pentanethioamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for thioamide-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which pentanethioamide exerts its effects involves interactions with various molecular targets. In biological systems, it is believed to interfere with enzyme activity by binding to the active sites of enzymes that contain thiol groups. This interaction can inhibit the enzyme’s function, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Pentanoic acid: A carboxylic acid derivative of pentane, used in the synthesis of esters and other organic compounds.
Pentylamine: An amine derivative of pentane, used as a building block in organic synthesis.
1-Pentanethiol: A thiol derivative of pentane, used in the production of sulfur-containing compounds.
Uniqueness of Pentanethioamide: this compound is unique due to the presence of both an amide and a sulfur atom in its structure. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and oxidizing agents. Additionally, the thioamide group can participate in various chemical reactions that are not possible with other similar compounds, making this compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
pentanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXIGVUMVPUWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501602 | |
| Record name | Pentanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16536-94-0 | |
| Record name | Pentanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of this pentanethioamide derivative?
A1: The research paper describes the crystal structure of a specific this compound derivative, 4,4-Dimethyl-3-oxo-N-phenyl-2-(1H-1,2,4-triazol-1-yl)this compound monohydrate []. This compound incorporates a phenyl ring and a 1,2,4-triazole ring connected to the this compound core. The dihedral angle between these two rings is 69.47° []. The crystal structure also reveals the presence of weak hydrogen bonding interactions (O—H⋯N, N—H⋯O, and O—H⋯S) contributing to its stability [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)







![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)

![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)

